molecular formula C26H30N2O5S B2450627 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1235654-44-0

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2450627
CAS RN: 1235654-44-0
M. Wt: 482.6
InChI Key: XIQGULQOKBERGE-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H30N2O5S and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlighted the creation of a series of derivatives. These compounds were evaluated for their activity against acetylcholinesterase and butyrylcholinesterase (AChE and BChE), respectively, and lipoxygenase (LOX) enzymes. Several synthesized compounds displayed promising activity, showcasing their potential in therapeutic applications (H. Khalid et al., 2014).

Pharmacological Characterization

The compound "2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine" (PF-04455242) was identified as a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse KORs. It demonstrated selectivity for KORs in vivo and showed potential for treating depression and addiction disorders. This highlights the therapeutic potential of compounds within this chemical class for addressing neuropsychiatric conditions (S. Grimwood et al., 2011).

Anticonvulsant Activity

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives was synthesized and evaluated for anticonvulsant activity. These compounds showed the ability to prevent seizure spread at low doses, indicating their utility in developing new anticonvulsant drugs. Notably, some derivatives demonstrated comparable anticonvulsant potency to phenytoin, a widely used anticonvulsant drug (A. Shakya et al., 2016).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-18(2)34(31,32)22-9-7-19(8-10-22)15-25(29)27-17-20-11-13-28(14-12-20)26(30)24-16-21-5-3-4-6-23(21)33-24/h3-10,16,18,20H,11-15,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQGULQOKBERGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

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